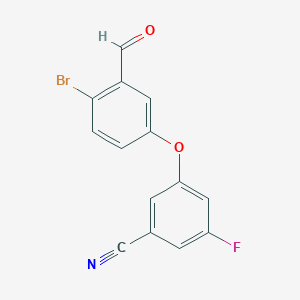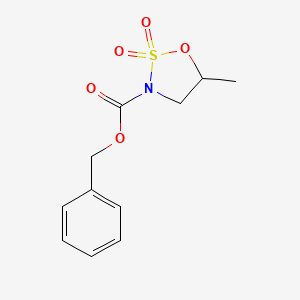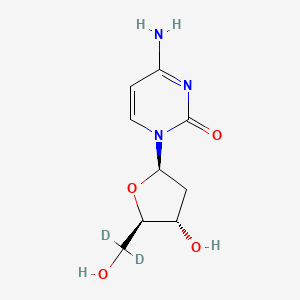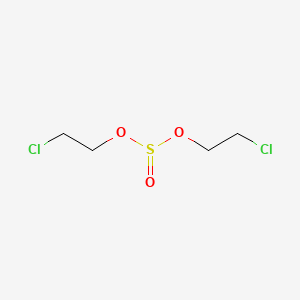
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C14H8BrFNO2 It is a derivative of benzonitrile, characterized by the presence of a bromo group, a formyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-bromo-5-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzoic acid.
Reduction: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-formylphenoxy)benzonitrile
- 4-(4-Bromo-3-formylphenoxy)benzaldehyde
- 3-(4-Bromo-3-formylphenoxy)benzonitrile
Uniqueness
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromo, formyl, and fluorine groups provides a distinct set of properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H7BrFNO2 |
|---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |
InChI |
InChI=1S/C14H7BrFNO2/c15-14-2-1-12(5-10(14)8-18)19-13-4-9(7-17)3-11(16)6-13/h1-6,8H |
InChI Key |
BUVYTCFMFSVCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C#N)F)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)


![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)





